4-Cyanophenyl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
4-Cyanophenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered oxazole ring substituted with a cyanophenyl group at the 4-position and a phenyl group at the 5-position, along with a carboxylate group at the 3-position.
Preparation Methods
The synthesis of 4-Cyanophenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
4-Cyanophenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The phenyl and cyanophenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyanophenyl 5-phenyl-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive isoxazole derivatives.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Cyanophenyl 5-phenyl-1,2-oxazole-3-carboxylate can be compared with other similar isoxazole derivatives, such as:
Ethyl 5-phenyl-1,2-oxazole-3-carboxylate: Similar structure but lacks the cyanophenyl group.
5-(2-Thienyl)isoxazole derivatives: Contains a thienyl group instead of a phenyl group.
Leflunomide: A well-known isoxazole-containing drug with broad clinical applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H10N2O3 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(4-cyanophenyl) 5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H10N2O3/c18-11-12-6-8-14(9-7-12)21-17(20)15-10-16(22-19-15)13-4-2-1-3-5-13/h1-10H |
InChI Key |
QGBSPQLOPLHODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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